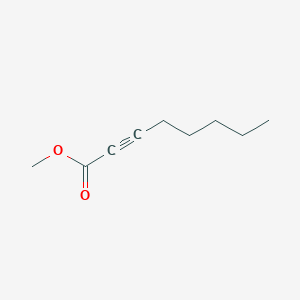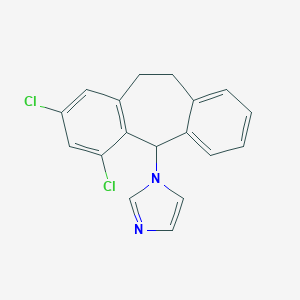
2-Sulfanylidene-1,3-diazinane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylidene-1,3-diazinane-4-carbonitrile, also known as DMTS, is a sulfur-containing heterocyclic compound that has attracted significant research attention due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile is complex and involves multiple pathways. In medicine, this compound can modulate the activity of various signaling pathways, such as nuclear factor-κB, mitogen-activated protein kinases, and phosphoinositide 3-kinase/Akt. It can also interact with cellular components, such as DNA, proteins, and lipids, and modify their structure and function. In agriculture, this compound can disrupt the cellular metabolism of soil-borne pests and diseases, leading to their death. It can also stimulate the growth and development of plants by enhancing nutrient uptake and photosynthesis.
Biochemical and Physiological Effects:
This compound can exert various biochemical and physiological effects, depending on the dose, duration, and route of administration. In medicine, this compound can reduce inflammation, oxidative stress, and cancer cell proliferation. It can also improve immune function and cardiovascular health. In agriculture, this compound can affect the soil microbial community and nutrient cycling. It can also enhance the quality and quantity of crops. However, excessive use of this compound can lead to environmental pollution and health hazards.
Vorteile Und Einschränkungen Für Laborexperimente
2-Sulfanylidene-1,3-diazinane-4-carbonitrile has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. It can also be easily synthesized and modified to suit specific research needs. However, this compound also has some limitations, such as its potential toxicity and reactivity with other chemicals. Therefore, proper safety precautions and experimental controls should be implemented when working with this compound.
Zukünftige Richtungen
There are several future directions for 2-Sulfanylidene-1,3-diazinane-4-carbonitrile research, including the development of novel this compound derivatives with improved pharmacological and agricultural properties, the elucidation of the molecular mechanisms underlying this compound action, and the optimization of this compound synthesis and formulation. Additionally, the environmental impact of this compound use should be carefully evaluated, and alternative methods for pest and disease control should be explored. Overall, this compound has great potential for various applications, and further research is needed to fully exploit its benefits.
Synthesemethoden
2-Sulfanylidene-1,3-diazinane-4-carbonitrile can be synthesized through various methods, including the reaction of 2-mercapto-1,3-diazinane-4-carbonitrile with sulfur, the reaction of 2-chloro-1,3-diazinane-4-carbonitrile with sodium hydrosulfide, and the reaction of 2-cyano-1,3-diazinane-4-thiol with sodium methoxide. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylidene-1,3-diazinane-4-carbonitrile has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. It can also induce apoptosis and inhibit the growth and metastasis of cancer cells. In agriculture, this compound has been used as a soil fumigant to control soil-borne pests and diseases. It can also enhance plant growth and increase crop yield. In material science, this compound has been used as a precursor for the synthesis of sulfur-containing polymers and materials with potential applications in energy storage and conversion.
Eigenschaften
CAS-Nummer |
128465-01-0 |
|---|---|
Molekularformel |
C5H7N3S |
Molekulargewicht |
141.2 g/mol |
IUPAC-Name |
2-sulfanylidene-1,3-diazinane-4-carbonitrile |
InChI |
InChI=1S/C5H7N3S/c6-3-4-1-2-7-5(9)8-4/h4H,1-2H2,(H2,7,8,9) |
InChI-Schlüssel |
AEZMRONQBZEENT-UHFFFAOYSA-N |
SMILES |
C1CNC(=S)NC1C#N |
Kanonische SMILES |
C1CNC(=S)NC1C#N |
Synonyme |
4-Pyrimidinecarbonitrile,hexahydro-2-thioxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




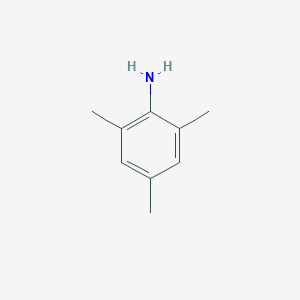
![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)


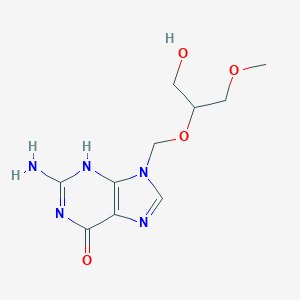
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)

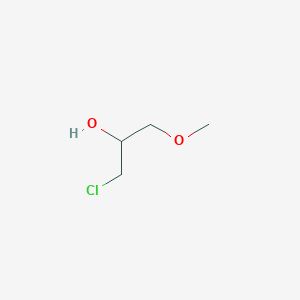
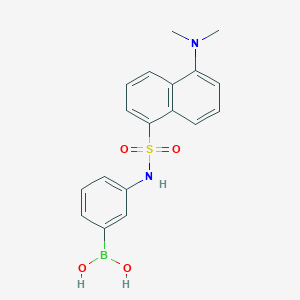
![2-[[5,11,17,23-Tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid](/img/structure/B148826.png)
